4-Butoxy-3-nitrobenzaldehyde
Overview
Description
4-Butoxy-3-nitrobenzaldehyde: is an aromatic aldehyde with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is characterized by the presence of a butoxy group at the fourth position and a nitro group at the third position on the benzaldehyde ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
4-Butoxy-3-nitrobenzaldehyde can be synthesized through the reaction of 4-hydroxy-3-nitrobenzaldehyde with 1-bromobutane in the presence of a base . The reaction typically involves the following steps:
- Dissolve 4-hydroxy-3-nitrobenzaldehyde in a suitable solvent such as dimethylformamide.
- Add a base such as potassium carbonate to the solution.
- Introduce 1-bromobutane to the reaction mixture.
- Heat the mixture under reflux conditions for several hours.
- After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions:
4-Butoxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, various alkyl halides.
Major Products:
Reduction: 4-Butoxy-3-aminobenzaldehyde.
Oxidation: 4-Butoxy-3-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Butoxy-3-nitrobenzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-butoxy-3-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. These interactions can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 4-Bromo-3-nitrobenzaldehyde
- 3-Hydroxy-4-nitrobenzaldehyde
- 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
- 2,6-Dinitrobenzaldehyde
- 3-Methoxy-2-nitrobenzaldehyde
- 2-Hydroxy-3-nitrobenzaldehyde
- 4-Hydroxy-3-nitrobenzaldehyde
- 2-Nitrobenzaldehyde
Comparison:
4-Butoxy-3-nitrobenzaldehyde is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, 4-bromo-3-nitrobenzaldehyde has a bromine atom instead of a butoxy group, leading to different reactivity and applications. Similarly, 3-hydroxy-4-nitrobenzaldehyde has a hydroxyl group, which affects its solubility and reactivity in chemical reactions .
Properties
IUPAC Name |
4-butoxy-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-6-16-11-5-4-9(8-13)7-10(11)12(14)15/h4-5,7-8H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQYYXDQELBGLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584125 | |
Record name | 4-Butoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-94-3 | |
Record name | 4-Butoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 351002-94-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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